molecular formula C19H24N4O2 B2643412 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251677-26-5

2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2643412
CAS No.: 1251677-26-5
M. Wt: 340.427
InChI Key: XSVCBONOULRGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methylphenyl group

Preparation Methods

The synthesis of 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrrolidine group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a pyrrolidine group.

    Attachment of the methylphenyl group: This is usually done through a nucleophilic substitution reaction where the pyrimidine ring is reacted with a methylphenyl halide.

    Final acetamide formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, where nucleophiles can replace existing substituents.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine and methylphenyl groups can enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds to 2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide include:

    2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid: This compound has a similar pyrimidine structure but with an acetic acid group instead of an acetamide group.

    2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl methacrylate: This compound features a similar pyrimidine ring but with different substituents, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-5-7-16(8-6-14)12-20-17(24)13-23-18(25)11-15(2)21-19(23)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCBONOULRGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.